![molecular formula C16H12Cl2N2O2 B5737633 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5737633.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is carried out under reflux conditions in ethanol for several hours to ensure complete cyclization and formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-dichloro-1,3-benzoxazole-2-thiol: Known for its antimicrobial and antioxidant activities.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits potent antibacterial and antioxidant properties.
Uniqueness
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide stands out due to its specific substitution pattern on the benzoxazole ring, which may confer unique biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propriétés
IUPAC Name |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-8-3-4-10(5-13(8)19-9(2)21)16-20-14-7-11(17)6-12(18)15(14)22-16/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPETLRTWZVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
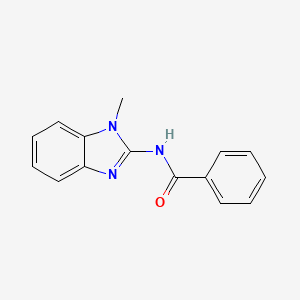
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
![(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide](/img/structure/B5737581.png)
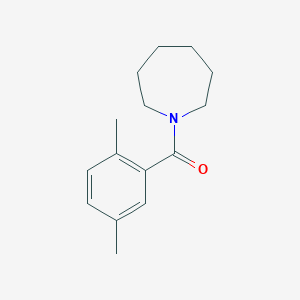
![(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE](/img/structure/B5737588.png)
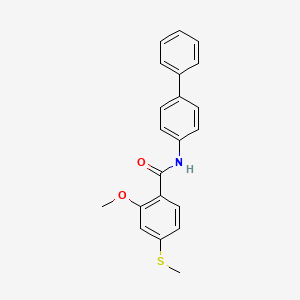

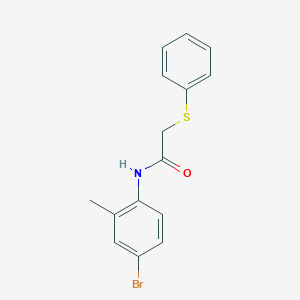
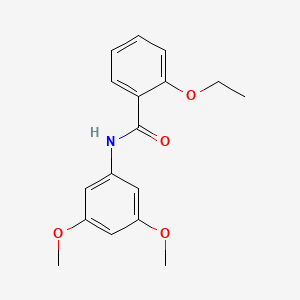
![7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5737638.png)
![N-[(E)-(4-methylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5737639.png)
![4-{5-[3-(trifluoromethyl)phenyl]-2-furoyl}morpholine](/img/structure/B5737647.png)
![N'-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5737652.png)
![2-(3-fluorophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5737657.png)
